Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Chiral Resolution Biocatalysis Enantiomeric Excess

Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 1213783-61-9) is a chiral, non-proteinogenic α-amino acid derivative featuring a stereodefined (R)-configuration, a Cbz-protected amine, and a methyl ester. The oxetane ring imparts high polarity and three-dimensionality useful for bioisosteric replacement of carbonyl or gem-dimethyl groups , while the orthogonal Cbz/ester protection enables iterative peptide synthesis.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 1213783-61-9
Cat. No. B6343477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate
CAS1213783-61-9
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1COC1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO5/c1-18-13(16)12(11-8-19-9-11)15-14(17)20-7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,15,17)/t12-/m1/s1
InChIKeyCPWNUOJLLPXDNI-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 1213783-61-9): Chiral Oxetane Amino Acid for Precision Synthesis


Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate (CAS 1213783-61-9) is a chiral, non-proteinogenic α-amino acid derivative featuring a stereodefined (R)-configuration, a Cbz-protected amine, and a methyl ester. The oxetane ring imparts high polarity and three-dimensionality useful for bioisosteric replacement of carbonyl or gem-dimethyl groups [1], while the orthogonal Cbz/ester protection enables iterative peptide synthesis [2]. The compound is primarily deployed as an enantiopure building block for protease inhibitors and peptidomimetics [3].

Why Racemic or Non-Oxetane Analogs Cannot Substitute Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate


Generic substitution is precluded by three interdependent factors. First, stereochemistry at the α-carbon is critical: the (R)-enantiomer is specifically required for HIV-1 protease inhibitor intermediates, while the (S)-enantiomer serves epoxyketone protease inhibitors [1]. Racemic or mis-matched enantiomers fail target engagement. Second, the oxetane ring is a proven bioisostere that reduces lipophilicity (ΔlogD ≈ –0.8) and increases metabolic stability compared to gem-dimethyl groups [2]; non-oxetane analogs (e.g., valine or leucine derivatives) lack these property-modulating benefits. Third, the Cbz protecting group enables selective deprotection under hydrogenolysis orthogonal to base-labile esters, whereas Boc requires acidic conditions incompatible with acid-sensitive substrates [3].

Quantitative Differentiation Evidence for Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate


Enantioselective Enzymatic Resolution vs. Prior Art Methods: Yield and ee Comparison

The target (R)-enantiomer can be obtained via enzymatic resolution of the racemic methyl ester. The patent CN114540456B demonstrates that an engineered enzyme (e.g., Enz.4) resolves methyl 2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate into the (S)-enantiomer with 32.7% isolated yield and >99.5% ee after purification [1]. This represents a ≥1.6× yield improvement over prior art chemical resolution using tartaric acid (yield <20%, II Farmaco, 2001, 56, 609–613) and overcomes the low-throughput limitation of chiral HPLC separation [1]. The enzyme system is scalable for industrial production.

Chiral Resolution Biocatalysis Enantiomeric Excess Process Chemistry

Oxetane-Enabled LogD Reduction vs. Gem-Dimethyl Bioisostere

The oxetane ring in the target compound serves as a bioisostere for gem-dimethyl groups. In matched molecular pairs, replacement of a gem-dimethyl with an oxetane lowered logD by approximately 0.8 units (pH 7.4) [1]. This reduction correlates with decreased human plasma protein binding and lower hERG channel affinity, both favorable for drug-like property optimization [1].

Lipophilicity Bioisosterism Property-Based Drug Design ADME

Aqueous Solubility Enhancement via Oxetane Incorporation

Substitution of a gem-dimethyl group with an oxetane can increase aqueous solubility between 4-fold and >4000-fold, depending on the structural context, while also reducing the rate of metabolic degradation [1]. The target compound's oxetane ring thus provides a quantifiable solubility advantage over structurally analogous gem-dimethyl amino acid derivatives.

Aqueous Solubility Bioisosterism Drug-Like Properties Formulation

Orthogonal Cbz Protection Enables Selective Deprotection in Multi-Functional Substrates

The Cbz (benzyloxycarbonyl) group enables selective N-deprotection via catalytic hydrogenolysis without affecting the methyl ester. This orthogonality is distinct from Boc, which requires acidic cleavage (e.g., TFA) that can hydrolyze the ester. Recent methods achieve Cbz removal using transfer hydrogenation with a supported Pd catalyst under microwave irradiation in minutes, streamlining medicinal chemistry workflows [1].

Protecting Group Strategy Orthogonal Deprotection Peptide Synthesis Cbz Chemistry

Validated Intermediate for HIV-1 and Epoxyketone Protease Inhibitors

The (R)-configured target compound is specifically identified as a key intermediate for HIV-1 protease inhibitors (Eur. J. Med. Chem. 45, 2010, 160–170), while the (S)-enantiomer serves epoxyketone protease inhibitors (WO2014152127A1) [1]. This established route-linkage provides procurement justification that is absent for non-chiral or non-oxetane analogs.

HIV-1 Protease Epoxyketone Inhibitors Chiral Intermediate Drug Synthesis

Recommended Application Scenarios for Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate


Synthesis of Enantiopure HIV-1 Protease Inhibitors via Stereospecific Oxetane Incorporation

The (R)-oxetanyl glycine scaffold is a validated P2 ligand element in HIV-1 protease inhibitor design [1]. Procurement of this single enantiomer eliminates the need for in-house chiral separation, leveraging the documented >99.5% ee achievable via enzymatic resolution [1] to ensure stereochemical integrity from the first synthetic step.

Property-Driven Lead Optimization with Built-In Solubility and logD Advantages

When used to replace a gem-dimethyl or carbonyl group in a lead series, the oxetane ring confers a documented logD reduction of ~0.8 units and a solubility increase of 4× to >4000× [2]. This allows medicinal chemistry teams to improve ADME profiles without introducing additional heteroatoms or chiral centers.

Iterative Peptide/Peptidomimetic Synthesis Exploiting Orthogonal Cbz/Ester Protection

The Cbz group can be selectively removed under mild transfer hydrogenolysis conditions (microwave, supported Pd catalyst) without disturbing the methyl ester or acid-sensitive side chains [3]. This orthogonality simplifies the assembly of dipeptide and tripeptide epoxyketone inhibitors, where the free amine must be unmasked for subsequent coupling.

Metabolic Stability Screening of Oxetane-Containing Peptidomimetic Series

Oxetane-containing amino acid building blocks are associated with reduced microsomal clearance and metabolism via microsomal epoxide hydrolase (mEH) rather than CYP450 pathways [2]. Incorporating the target compound into peptidomimetic libraries enables systematic exploration of metabolic soft-spot mitigation without altering the hydrogen-bonding pharmacophore.

Quote Request

Request a Quote for Methyl (2R)-2-(benzyloxycarbonylamino)-2-(oxetan-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.